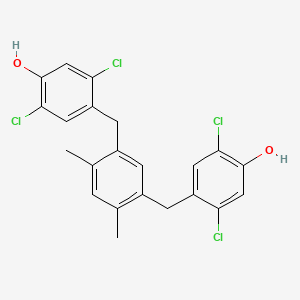
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is a complex organic compound characterized by its unique structure, which includes multiple phenolic and chlorinated groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-m-phenylenedimethylene with 2,5-dichlorophenol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as gas chromatography and mass spectrometry ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions may produce less chlorinated phenolic compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various chlorinated phenols.
科学研究应用
Chemistry
In chemistry, (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. Its ability to disrupt microbial cell walls makes it a candidate for developing new antibiotics.
Medicine
In medicine, (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is explored for its potential use in drug development. Its unique chemical properties may allow it to interact with specific biological targets, leading to new therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of (4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cell membranes, leading to antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: A simpler chlorinated phenol with similar antimicrobial properties.
4,4’-Methylenebis(2,6-dichlorophenol): Another related compound with similar structural features.
Uniqueness
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) stands out due to its unique combination of methyl and chlorinated groups, which confer specific chemical and biological properties. Its complex structure allows for diverse applications and makes it a valuable compound in various fields.
Conclusion
(4,6-Dimethyl-m-phenylenedimethylene)bis(2,5-dichlorophenol) is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a subject of ongoing research and development.
属性
CAS 编号 |
64059-32-1 |
|---|---|
分子式 |
C22H18Cl4O2 |
分子量 |
456.2 g/mol |
IUPAC 名称 |
2,5-dichloro-4-[[5-[(2,5-dichloro-4-hydroxyphenyl)methyl]-2,4-dimethylphenyl]methyl]phenol |
InChI |
InChI=1S/C22H18Cl4O2/c1-11-3-12(2)14(6-16-8-20(26)22(28)10-18(16)24)4-13(11)5-15-7-19(25)21(27)9-17(15)23/h3-4,7-10,27-28H,5-6H2,1-2H3 |
InChI 键 |
DHWCRAYNPWXNFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2Cl)O)Cl)CC3=CC(=C(C=C3Cl)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


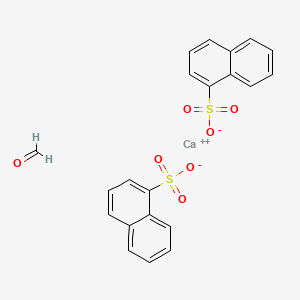
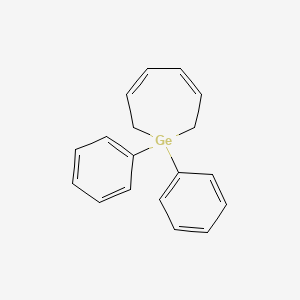

![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
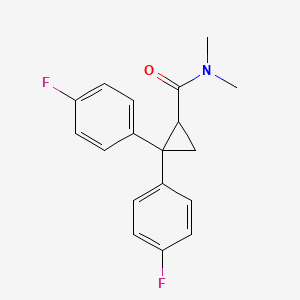
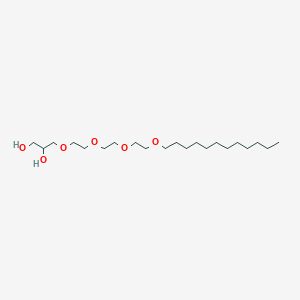




![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
